

Spectroscopic Analysis of Sophoraflavanone H: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sophoraflavanone H	
Cat. No.:	B12308972	Get Quote

Introduction: **Sophoraflavanone H** is a complex prenylated flavonoid, specifically classified as a flavonostilbene. It features a flavanone moiety fused with a resveratrol-type stilbene unit. Such hybrid structures, isolated from plants of the Sophora genus, are of significant interest to researchers for their potential bioactivities, including antimicrobial and antitumor properties. The structural elucidation of these complex natural products relies heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

This guide provides a technical summary of the spectroscopic data and methodologies relevant to the characterization of **Sophoraflavanone H** and related compounds. Due to the limited accessibility of the specific numerical data from its original 1991 publication, representative data from closely related and well-documented flavanones from the Sophora genus are presented to illustrate the characteristic spectral features.

Data Presentation: Spectroscopic Signatures

The structural confirmation of complex flavonoids is achieved by interpreting the combined data from NMR, MS, and IR analyses. The following tables summarize the key quantitative data expected for a compound with the **Sophoraflavanone H** structure.

Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HR-MS) is crucial for determining the elemental composition of the molecule. For **Sophoraflavanone H** (C₂₉H₂₄O₇), the expected molecular



weight is 484.1522 g/mol . Techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are typically used.

Technique	Ion Mode	Observed m/z	Formula	Interpretation
HR-FAB-MS	Positive	[M+H] ⁺	C29H25O7	Protonated molecular ion
ESI-MS/MS	Positive	Varies	-	Fragmentation pattern reveals structural components (e.g., loss of stilbene or flavanone parts, retro-Diels-Alder fragmentation) [1].

Infrared (IR) Spectroscopy Data

The IR spectrum provides information about the functional groups present in the molecule. The data is typically recorded using KBr pellets.



Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
~3350	Broad, Strong	O-H stretching (phenolic hydroxyl groups)[2]
~3050	Medium-Weak	Aromatic C-H stretching[3]
~2925	Medium	Aliphatic C-H stretching
~1630	Strong	C=O stretching (flavanone carbonyl group)[3]
1600-1450	Medium-Strong	Aromatic C=C ring stretching[2][3]
~1250	Strong	C-O stretching (aryl ether)
~1170	Medium	C-O stretching (phenol)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR are the most powerful tools for elucidating the detailed carbon-hydrogen framework of a molecule. Spectra are typically recorded in deuterated solvents like acetone-d₆ or DMSO-d₆. The following represents a table of expected chemical shifts for the core flavanone and stilbene moieties.

Table 1: Representative ¹H NMR Data (Note: Data is illustrative for the compound class)



Proton Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~5.5	dd	~12, 3
H-3a	~3.1	dd	~17, 12
H-3b	~2.8	dd	~17, 3
H-6	~6.1	d	2.2
H-8	~6.0	d	2.2
H-2'	~7.2	d	8.5
H-5'	~6.5	dd	8.5, 2.4
H-6'	~6.4	d	2.4
Stilbene Protons	6.2 - 7.5	m	-
OH groups	9.0 - 12.5	br s	-

Table 2: Representative ¹³C NMR Data (Note: Data is illustrative for the compound class)



Carbon Position	Chemical Shift (δ, ppm)
C-2	~79.0
C-3	~43.0
C-4	~196.0
C-4a	~102.5
C-5	~164.0
C-6	~96.0
C-7	~167.0
C-8	~95.0
C-8a	~162.0
C-1'	~116.0
Stilbene Carbons	105 - 158

Experimental Protocols

Detailed and precise experimental procedures are fundamental to obtaining high-quality, reproducible spectroscopic data for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 3-5 mg of the purified flavonoid is dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., acetone-d₆, methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).
- Instrumentation: Spectra are acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400, 500, or 600 MHz.
- ¹H NMR Acquisition: Standard 1D proton spectra are recorded to observe chemical shifts, signal integrations, and coupling patterns.



- ¹³C NMR Acquisition: 1D carbon spectra, often with proton decoupling (e.g., PENDANT or DEPT), are acquired to identify all unique carbon signals and determine their type (CH₃, CH₂, CH, C).
- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): Used to identify proton-proton (¹H-¹H) spin-spin coupling networks, establishing connectivity within molecular fragments.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protons to their corresponding carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is critical for connecting molecular fragments and establishing the overall molecular structure.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.
- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS) is commonly used.
- Ionization: Electrospray Ionization (ESI) is a soft ionization technique widely used for flavonoids, allowing for the detection of the intact molecular ion with minimal fragmentation. It can be run in either positive ([M+H]+) or negative ([M-H]-) ion mode.
- Data Acquisition:
 - Full Scan MS: The instrument scans a wide mass range to detect the molecular ion and determine its accurate mass, from which the elemental formula can be calculated.
 - Tandem MS (MS/MS): The molecular ion is isolated, fragmented (e.g., via collisioninduced dissociation - CID), and the resulting fragment ions are analyzed. This provides



detailed structural information and helps to identify characteristic substructures.

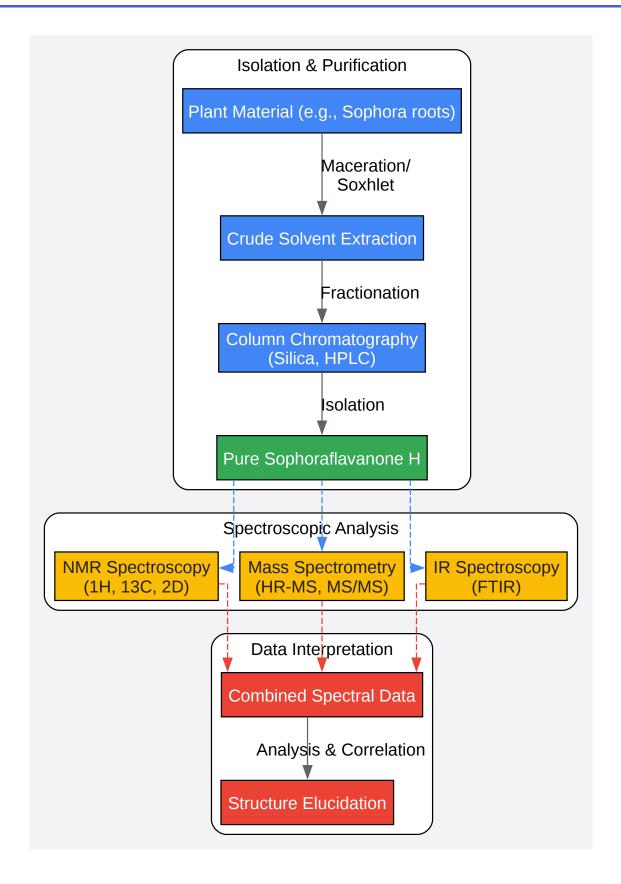
Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the dry, purified compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed under high pressure to form a thin, transparent pellet.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. The sample pellet is then placed in the beam path, and the sample spectrum is acquired. The instrument measures the absorption of infrared radiation at various wavenumbers (typically 4000 to 400 cm⁻¹). The final spectrum is usually plotted as transmittance (%) versus wavenumber (cm⁻¹).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the isolation and spectroscopic analysis of a natural product like **Sophoraflavanone H**.





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Caption: Workflow for Natural Product Structure Elucidation.



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- To cite this document: BenchChem. [Spectroscopic Analysis of Sophoraflavanone H: A
 Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12308972#sophoraflavanone-h-spectroscopic-data-nmr-ms-ir]

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